3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2/c1-23-9-14(16(24)13-8-12(20)5-6-15(13)23)18-21-17(22-25-18)10-3-2-4-11(19)7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBQTBJAHDQPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.74 g/mol. The presence of the quinoline and oxadiazole moieties in its structure is significant for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant inhibition against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. For instance, compounds with similar structural features have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can induce apoptosis at nanomolar concentrations, suggesting a potent mechanism of action .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties associated with oxadiazole derivatives. The compound has been reported to inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response . The IC50 values for similar compounds indicate effective inhibition at low concentrations, showcasing their potential as anti-inflammatory agents.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole and quinoline moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been synthesized and tested against various bacterial strains. In a notable study, compounds similar to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one showed promising antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
Anticancer Properties
The anticancer potential of this compound has also been explored. A series of quinoline derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7. Compounds structurally related to this compound exhibited IC50 values in the low micromolar range (1.9–7.52 μg/mL), indicating significant antiproliferative activity against these cancer cell lines .
Study on Antimicrobial Activity
In a study published in RSC Advances, researchers synthesized various oxadiazole derivatives and assessed their antimicrobial efficacy. Compounds containing the oxadiazole scaffold were found to significantly inhibit bacterial growth, particularly those with electron-withdrawing groups which enhanced their activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity Evaluation
A comprehensive evaluation of the anticancer properties of quinoline derivatives was conducted where several compounds were screened for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced activity against specific cancer types, highlighting the importance of structural optimization in drug development .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated from methoxy group contributions.
Functional and Pharmacological Differences
Bioactivity Profiles
- Target Compound vs. F418-0583 : The addition of a 4-methylpiperidin-1-yl group in F418-0583 likely enhances solubility (logSw = -5.47) and modulates CNS penetration compared to the target compound, which lacks this substituent .
- Target Compound vs. MA1: MA1’s quinolin-3-amine core and propylamino linker optimize binding to CB2 receptors (Ki < 10 nM), whereas the quinolinone core of the target compound may favor kinase or protease inhibition .
- Target Compound vs. 5c : The 1,2,4-oxadiazine ring in 5c is less stable under acidic conditions compared to the 1,2,4-oxadiazole in the target compound, impacting oral bioavailability .
Computational and Structural Insights
- Electrostatic Potential Maps: The 3-chlorophenyl-1,2,4-oxadiazole moiety in the target compound exhibits a strong electron-deficient region, enhancing interactions with electron-rich enzyme pockets (cf. DFT methods in ) .
- Conformational Analysis: Molecular dynamics simulations (using tools like Multiwfn, ) suggest that the 1-methyl group on the quinolinone core restricts rotational freedom, favoring a planar conformation critical for target engagement .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one, and how can structural purity be validated?
- Methodology : Use a multi-step synthesis involving cyclization of 3-chlorophenyl thioamide intermediates with hydroxylamine to form the oxadiazole ring, followed by coupling to the quinolinone core via Suzuki-Miyaura cross-coupling. Validate purity using HPLC (≥98%) and structural confirmation via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling (e.g., DFT) predict the electronic properties of the compound for structure-activity relationship (SAR) studies?
- Methodology : Optimize the molecular geometry using density functional theory (DFT) at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electrostatic potential maps to identify electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (λmax ~320 nm) to validate .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Methodology : Conduct dose-response assays across multiple cell lines (e.g., HEK-293, HepG2) with rigorous controls (e.g., IC₅₀ ± SEM). Use transcriptomic profiling (RNA-seq) to identify off-target pathways. Cross-reference with molecular docking studies against target proteins (e.g., bacterial DNA gyrase) to clarify selectivity .
Q. What experimental design optimizes environmental fate studies to assess the compound’s persistence in aquatic systems?
- Methodology : Apply a split-plot design with variables like pH (4–9), UV exposure, and microbial activity. Use LC-MS/MS to quantify degradation products (e.g., hydrolyzed oxadiazole fragments) and estimate half-life (t₁/₂). Include positive controls (e.g., carbamazepine) for comparative biodegradation rates .
Q. How can spectral data contradictions (e.g., NMR vs. X-ray crystallography) in structural assignments be addressed?
- Methodology : Perform single-crystal X-ray diffraction to resolve ambiguities in proton environments. Use -NMR DEPT experiments to confirm quaternary carbons. Compare with DFT-calculated chemical shifts (error margin <0.3 ppm) .
Q. What strategies integrate the compound into a theoretical framework for drug discovery (e.g., kinase inhibition)?
- Methodology : Develop a QSAR model using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate with in vitro kinase assays (e.g., EGFR inhibition). Use molecular dynamics simulations (50 ns trajectories) to assess binding stability .
Methodological Considerations
-
Data Table : Synthesis Yields and Characterization Data
Step Reaction Conditions Yield (%) Characterization (Key Peaks) 1 Cyclization (NH₂OH·HCl, EtOH, reflux) 75 IR: 1670 cm⁻¹ (C=N-O) 2 Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, DMF) 62 -NMR: δ 8.05 (d, J=7.2 Hz, quinolinone-H) -
Critical Analysis : For environmental studies, combine OECD 301B (ready biodegradability) and EPA 835.1110 (hydrolysis) protocols to simulate real-world conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
